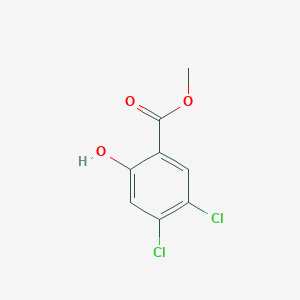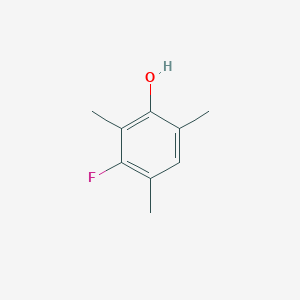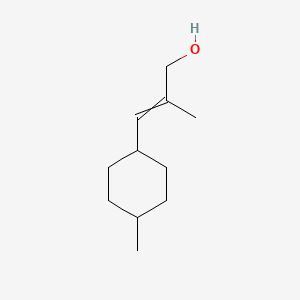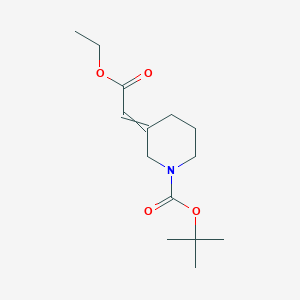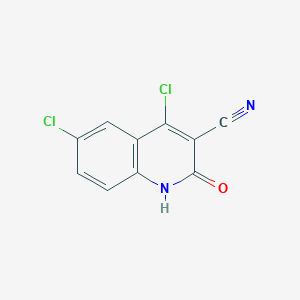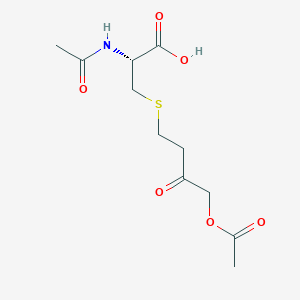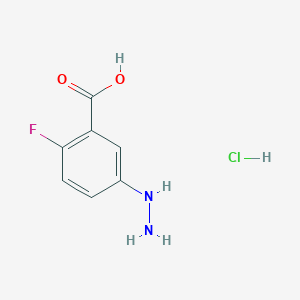
2-Fluoro-5-hydrazinylbenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-hydrazinylbenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7FN2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom and a hydrazinyl group attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The nitro group is reduced to a hydrazinyl group, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. The compound is typically isolated and purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts or specific conditions, such as elevated temperatures or the presence of a base.
Major Products Formed:
Oxidation: Azo or azoxy derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-hydrazinylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, contributing to its overall biological effects.
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzoic acid
- 2-Fluoro-5-aminobenzoic acid
- 2-Fluoro-5-hydroxybenzoic acid
Comparison: 2-Fluoro-5-hydrazinylbenzoic acid hydrochloride is unique due to the presence of both a fluorine atom and a hydrazinyl group, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and specificity in various chemical reactions and biological assays. The combination of these functional groups makes it a versatile compound for diverse applications in research and industry.
Properties
Molecular Formula |
C7H8ClFN2O2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
2-fluoro-5-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H |
InChI Key |
PSGPOYRKTFJINQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15046417.png)
![N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]ethanimidamide](/img/structure/B15046418.png)
![2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide](/img/structure/B15046427.png)

